molecular formula C20H16F3N3OS B2970213 7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline CAS No. 899353-65-2

7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline

Cat. No.: B2970213
CAS No.: 899353-65-2
M. Wt: 403.42
InChI Key: BTROIOHMOXWYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted with a methoxy group at position 7 and a trifluoromethyl group at position 4. A thioether linkage at position 2 connects the quinoline to a 6-methylimidazo[1,2-a]pyridine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazo[1,2-a]pyridine contributes to π-π stacking interactions in biological targets . The thioether bridge may improve solubility compared to sulfonamide or ether analogs .

Properties

IUPAC Name

7-methoxy-2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-12-3-6-18-24-13(10-26(18)9-12)11-28-19-8-16(20(21,22)23)15-5-4-14(27-2)7-17(15)25-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTROIOHMOXWYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the imidazo[1,2-a]pyridine moiety followed by the introduction of the methoxy and trifluoromethyl groups. Techniques such as NMR and mass spectrometry are employed for characterization. For instance, one study reported the synthesis of related compounds with varying substituents on the pyridine ring, demonstrating the importance of structural modifications in enhancing biological activity .

Cytotoxicity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted that derivatives containing similar imidazo[1,2-a]pyridine structures showed half-maximal inhibitory concentrations (IC50 values) in the low micromolar range across different cancer types .

CompoundCancer Cell LineIC50 (µM)
7-Methoxy CompoundA549 (lung)5.5
6cMCF7 (breast)3.8
6hHeLa (cervical)4.0

These findings suggest that the presence of specific functional groups such as methoxy and trifluoromethyl enhances cytotoxicity.

The mechanisms through which these compounds exert their effects include apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives can activate caspase pathways leading to apoptosis in cancer cells . Additionally, molecular docking studies have provided insights into potential interactions with key proteins involved in cell proliferation and survival pathways.

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of related compounds. The introduction of thioether moieties has been linked to enhanced antibacterial activity against various strains . This broadens the therapeutic applicability of these compounds beyond oncology.

Case Studies

Several case studies have been conducted to evaluate the efficacy of these compounds in vivo. One notable study administered a related compound in a murine model of cancer and observed significant tumor reduction compared to control groups . The study also reported minimal toxicity in normal tissues, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Key Findings

The 6-methylimidazo[1,2-a]pyridine moiety in the target compound optimizes steric compatibility with biological targets compared to 8-methyl isomers .

Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, as seen in and .

Thioether linkages provide a favorable balance of solubility and stability over sulfonamides or sulfones .

Q & A

Q. Key Challenges :

  • Avoiding side reactions at the trifluoromethyl group during condensation.
  • Ensuring compatibility of the thioether linker with reaction conditions.

How can structural ambiguities arising from spectroscopic data (e.g., NMR, HRMS) be resolved for this compound?

Q. Advanced Characterization

  • ¹³C NMR : Assignments require comparison with analogs, such as 4-hydroxy-7-methyl-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde, where distinct peaks for methoxy (δ ~53 ppm) and trifluoromethyl (δ ~125 ppm) groups are observed .
  • HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M + Na]⁺) with deviations <5 ppm. For example, a calculated m/z of 335.1049 vs. observed 335.1050 validates the molecular formula .
  • X-ray crystallography : Resolves regiochemical uncertainties in imidazo[1,2-a]pyridine substitution patterns, as demonstrated in pyrazolo[3,4-d]pyrimidinones .

What methodologies are effective for evaluating the biological activity of this compound, particularly as an enzyme inhibitor?

Q. Biological Profiling

  • Enzyme assays : Use fluorescence polarization or FRET-based assays to measure inhibition of targets like kinases or proteases. For related 7-methoxyquinoline derivatives, IC₅₀ values were determined using recombinant enzymes (e.g., P-glycoprotein inhibition studies) .
  • Molecular docking : Compare binding poses with co-crystal structures of similar compounds, such as 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine, to identify key interactions (e.g., π-π stacking with quinoline) .
  • Structure-activity relationship (SAR) : Replace the trifluoromethyl group with isosteres (e.g., methyl, chlorine) to assess impact on potency and selectivity .

How should conflicting data on the stability of the trifluoromethyl group under basic conditions be addressed?

Q. Data Contradiction Analysis

  • Controlled experiments : Replicate conditions from studies reporting instability (e.g., hydrolysis in KOH/EtOH) and compare with inert conditions (e.g., dry DMF). For example, trifluoromethyl groups in 4-amino-2-methyl-8-(trifluoromethyl)quinoline remained intact under mild basic conditions (pH 7–9) but degraded at pH >10 .
  • Alternative protecting groups : If instability is confirmed, introduce tert-butyldimethylsilyl (TBS) protection for sensitive moieties during synthesis, as seen in nucleotide analog studies .

What are the key differences in reactivity between this compound and its 6,7-dimethoxyquinoline analogs?

Q. Comparative Analysis

  • Electron density effects : The 7-methoxy group in the target compound reduces electron density at the 4-position compared to 6,7-dimethoxy analogs, altering nucleophilic substitution rates. For example, 6,7-dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinoline undergoes faster ether cleavage under acidic conditions due to increased electron donation .
  • Steric effects : The imidazo[1,2-a]pyridine substituent introduces steric hindrance, slowing reactions at the 2-position compared to simpler aryl groups .
  • Biological activity : Dimethoxy analogs often show enhanced binding to hydrophobic enzyme pockets, while trifluoromethyl groups improve metabolic stability .

How can reaction yields be improved during the formation of the thioether linker?

Q. Methodological Optimization

  • Catalyst screening : Use CuI or Pd(PPh₃)₄ to accelerate C–S bond formation, as demonstrated in pyridylmethylthio-quinoline syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols, while additives like Et₃N neutralize acidic byproducts .
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to separate thioether products from unreacted mercaptans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.